Cas no 28466-70-8 (1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

1H-Pyrazol-4-amine, N-methyl-1-(phenylmethyl)- is a heterocyclic organic compound featuring a pyrazole core substituted with an amine group at the 4-position and an N-methylbenzyl group at the 1-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both amine and aromatic functionalities enhances its reactivity, enabling its use in nucleophilic substitutions and cross-coupling reactions. Its stable yet modifiable framework makes it valuable for developing biologically active molecules, including potential kinase inhibitors and antimicrobial agents. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture, ensuring optimal purity for research purposes.
1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- structure
28466-70-8 structure
商品名:1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-
CAS番号:28466-70-8
MF:C11H13N3
メガワット:187.24102
CID:276383
PubChem ID:206698

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-
    • 1-benzyl-N-methylpyrazol-4-amine
    • 1-Benzyl-4-(methylamino)pyrazole
    • SCHEMBL19223061
    • DTXSID90182687
    • 1-benzyl-N-methyl-1H-pyrazol-4-amine
    • AKOS012390334
    • Pyrazole, 1-benzyl-4-(methylamino)-
    • BRN 0514455
    • 28466-70-8
    • インチ: InChI=1S/C11H13N3/c1-12-11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3
    • InChIKey: RVZQQDQTBRCNGN-UHFFFAOYSA-N
    • ほほえんだ: CNC1=CN(CC2C=CC=CC=2)N=C1

計算された属性

  • せいみつぶんしりょう: 187.11109
  • どういたいしつりょう: 187.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.08
  • ふってん: 365.7°Cat760mmHg
  • フラッシュポイント: 175°C
  • 屈折率: 1.589
  • PSA: 29.85

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM438750-500mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 95%+
500mg
$368 2024-07-28
1PlusChem
1P00BMGV-250mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
250mg
$156.00 2023-12-17
Chemenu
CM438750-1g
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 95%+
1g
$548 2024-07-28
1PlusChem
1P00BMGV-500mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
500mg
$220.00 2023-12-17
1PlusChem
1P00BMGV-1g
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
1g
$320.00 2023-12-17
Chemenu
CM438750-250mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 95%+
250mg
$252 2024-07-28
Aaron
AR00BMP7-1g
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
1g
$370.00 2025-02-11
Aaron
AR00BMP7-250mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
250mg
$171.00 2025-02-11
Aaron
AR00BMP7-500mg
1-Benzyl-N-methyl-1H-pyrazol-4-amine
28466-70-8 97%
500mg
$249.00 2025-02-11

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- 関連文献

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-に関する追加情報

Chemical Profile of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- (CAS No. 28466-70-8)

1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-, identified by its CAS number 28466-70-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its diverse biological activities and potential therapeutic applications. The structural features of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-, particularly the presence of an N-methyl group and a phenylmethyl substituent, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The pyrazole core is a six-membered aromatic ring consisting of two nitrogen atoms and four carbon atoms. This arrangement imparts a high degree of stability and flexibility to the molecule, allowing it to interact with various biological targets. In particular, the 4-amino group in 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- serves as a versatile functional handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The structural motif of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- has been explored in several pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications. The N-methyl group and phenylmethyl side chain enhance the lipophilicity of the compound, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.

One of the most compelling aspects of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules that exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, studies have demonstrated that derivatives of this compound can modulate kinases and other signaling proteins, which are key targets in oncology research.

The synthesis of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by functional group transformations such as methylation and phenylmethylation. The choice of starting materials and reaction conditions can significantly influence the efficiency of the synthesis, making it essential for chemists to employ robust methodologies to achieve scalable production.

In terms of biological activity, preliminary studies on 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- have revealed promising results in vitro. The compound has shown potential inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its utility in developing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease. Additionally, its interaction with bacterial enzymes has been investigated, indicating possible applications in combating antibiotic-resistant strains.

The pharmacokinetic properties of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- are also under active investigation. Researchers are exploring how modifications to its structure can enhance its bioavailability and reduce metabolic clearance. Techniques such as computational modeling and high-throughput screening are being employed to identify optimal derivatives with improved pharmacokinetic profiles.

The role of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating libraries of compounds for screening purposes. High-throughput screening campaigns have utilized derivatives of this molecule to identify novel leads with potential therapeutic value across multiple disease areas.

Future directions in the study of 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- include exploring its role in modulating neurological pathways. Preliminary data suggest that certain pyrazole derivatives may interact with neurotransmitter systems, opening up possibilities for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Further investigation into its mechanism of action will be crucial to realizing these therapeutic potentials.

The synthetic methodologies developed for 1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)- also contribute to broader advancements in organic chemistry. The strategies employed can be adapted for synthesizing other heterocyclic compounds with similar structural motifs, thereby advancing the field's capability to design novel molecular entities with desired biological activities.

In conclusion,1H-Pyrazol-4-am ine,N -me thyl - 1 - (phe n ylm eth yl) - (CAS No . 28466 - 70 - 8) represents a significant compound in pharmaceutical research due to its versatile structure and potential therapeutic applications . Its synthesis , bioactivity , and pharmacokinetic properties continue to be subjects of intense study , offering insights into new drug development strategies . As research progresses , this molecule is likely to play an increasingly important role in addressing unmet medical needs across various disease areas .

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